Bienvenue dans la boutique en ligne BenchChem!

(3-Methylpiperidin-4-yl)methanol

Medicinal Chemistry Stereoselective Synthesis Piperidine Scaffolds

A stereochemically defined 3-methyl-4-hydroxymethylpiperidine scaffold for CNS and kinase drug discovery. Its C3–C4 stereocenters enable diastereoselective synthesis of 4-aryl analogs; the methyl substitution imparts distinct conformational preferences vs. regioisomers. Essential for SAR reproducibility and IP-differentiated PI3Kα/NK1 lead optimization.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1546095-71-9
Cat. No. B2961369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpiperidin-4-yl)methanol
CAS1546095-71-9
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1CNCCC1CO
InChIInChI=1S/C7H15NO/c1-6-4-8-3-2-7(6)5-9/h6-9H,2-5H2,1H3
InChIKeyUEJGVPVNAHDKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylpiperidin-4-yl)methanol (CAS 1546095-71-9): A Chiral Piperidinemethanol Scaffold for Medicinal Chemistry and Synthetic Applications


(3-Methylpiperidin-4-yl)methanol (CAS 1546095-71-9), with molecular formula C₇H₁₅NO and molecular weight 129.20, is a substituted piperidinemethanol derivative featuring a piperidine ring bearing a methyl group at the 3-position and a hydroxymethyl group at the 4-position . The compound is available in both free base and hydrochloride salt (CAS 2694728-06-6) forms for research and manufacturing applications . As a chiral building block possessing two stereocenters, this compound serves as a versatile intermediate in the synthesis of biologically active piperidine-containing molecules, particularly in the development of central nervous system agents and kinase-targeted therapeutics [1].

Why Generic (3-Methylpiperidin-4-yl)methanol Substitution Fails: Stereochemical and Functional Group Precision Requirements in Piperidine-Based Drug Discovery


Piperidinemethanol derivatives are not interchangeable due to the critical influence of substituent position and stereochemistry on biological target engagement. The 3-methyl-4-hydroxymethyl substitution pattern on the piperidine ring confers distinct conformational preferences and hydrogen-bonding capabilities that cannot be replicated by regioisomers such as 2-methyl or N-substituted variants [1]. Furthermore, the compound's two stereocenters enable diastereoselective synthesis of stereochemically defined analogs, a capability documented in published synthetic methodologies demonstrating high-yielding, stereocontrolled access to 4-aryl-3-methyl-4-piperidinemethanol derivatives [2]. Procurement of the specific (3-methylpiperidin-4-yl)methanol scaffold, rather than generic piperidine methanol alternatives, is essential for maintaining SAR consistency and synthetic reproducibility in medicinal chemistry programs targeting defined stereochemical outcomes.

(3-Methylpiperidin-4-yl)methanol: Quantitative Differential Evidence for Scientific Selection and Procurement


Stereochemical Control: Diastereoselective Synthetic Access to Defined (3R*,4R*) and (3R*,4S*) 4-Aryl-3-methyl-4-piperidinemethanol Isomers

The 3-methyl-4-piperidinemethanol core structure enables diastereoselective synthetic routes that produce stereochemically defined products with distinct C3–C4 relative stereochemistry. A published methodology demonstrated two separate high-yielding synthetic pathways: one affording the (3R*,4S*)-form via alkoxymethylation of a metalloenamine generated from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, and another producing the (3R*,4R*)-isomer through nucleophilic substitution of a fluoroarene with deprotonated 3-methyl-4-piperidinenitrile [1]. This stereochemical precision is a function of the specific 3-methyl-4-substituted piperidine framework and cannot be achieved with regioisomeric or unsubstituted piperidine analogs.

Medicinal Chemistry Stereoselective Synthesis Piperidine Scaffolds

Kinase Inhibitor Scaffold: N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide Demonstrates PI3Kα Inhibitory Activity

Derivatization of the (3-methylpiperidin-4-yl)methylamine core yields compounds with measurable kinase inhibitory activity. N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide, a direct structural analog retaining the (3-methylpiperidin-4-yl)methyl framework, demonstrates inhibitory activity against PI3Kα, a kinase implicated in cancer cell proliferation, with an IC₅₀ value of 0.8 μM . This establishes the scaffold's utility in generating kinase-targeted small molecules, whereas alternative piperidine substitution patterns (e.g., 2-methyl or N-alkyl variants) may alter the vector of the substituent and compromise target engagement.

Oncology Kinase Inhibition PI3K Pathway

NK1 Receptor Antagonist Development: (3-Methylpiperidin-4-yl)acetic Acid Ethyl Ester as a Key Synthetic Intermediate

The (3-methylpiperidin-4-yl) core structure has been employed in the synthesis of carboxymethyl piperidine derivatives with NK1 receptor antagonist activity. Patent US20160289206A1 specifically describes the preparation of (3-methylpiperidin-4-yl)acetic acid ethyl ester as a key intermediate in the development of compounds exhibiting "excellent NK1 receptor antagonist activity" with reduced CYP3A4 inhibition compared to aprepitant [1]. This patent-documented application demonstrates that the 3-methyl-4-substituted piperidine framework confers a specific pharmacological profile distinct from alternative NK1 antagonist scaffolds.

Neuroscience NK1 Receptor Antagonism CINV Therapy

Monoamine Reuptake Inhibitor Scaffold: 4-Piperidinemethanol Core Structure in CNS Drug Development

The 4-piperidinemethanol core structure, of which (3-methylpiperidin-4-yl)methanol is a substituted derivative, has been extensively documented as a privileged scaffold for monoamine neurotransmitter re-uptake inhibition. Patent literature discloses that compounds containing the piperidin-4-yl-methanol moiety, including [4-(3-trifluoromethoxybenzyl)-piperidin-4-yl]-methanol, 4-methoxymethyl-4-(2-methylbenzyl)-piperidine, and (4-benzyl-piperidine-4-yl)-methanol, are recognized as monoamine re-uptake inhibitors with potential applications in CNS disorders such as depression [1]. The specific 3-methyl substitution on the (3-methylpiperidin-4-yl)methanol scaffold provides an additional vector for modulating lipophilicity, metabolic stability, and target selectivity compared to unsubstituted 4-piperidinemethanol analogs.

CNS Drug Discovery Monoamine Reuptake Inhibition Neurotransmitter Modulation

Hydrochloride Salt Form: Enhanced Handling and Stability for Research Applications

(3-Methylpiperidin-4-yl)methanol is commercially available as the hydrochloride salt (CAS 2694728-06-6, molecular weight 165.66), which offers improved physicochemical properties for handling, storage, and formulation development compared to the free base . The hydrochloride salt is a crystalline solid with ambient temperature storage stability, whereas the free base is a liquid or low-melting solid that may exhibit greater hygroscopicity and susceptibility to oxidation . This salt form differentiation is critical for reproducible experimental outcomes in both in vitro assays and in vivo studies where consistent dosing and compound integrity are essential.

Salt Selection Chemical Stability Formulation Development

(3-Methylpiperidin-4-yl)methanol: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereoselective Synthesis of 4-Aryl-3-methyl-4-piperidinemethanol Derivatives for CNS and Oncology Programs

This compound is optimally deployed in medicinal chemistry laboratories conducting stereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol analogs. The documented diastereoselective synthetic methodology enables researchers to access either (3R*,4R*) or (3R*,4S*) isomers with high stereocontrol, facilitating SAR studies around C3–C4 configuration [1]. This application is particularly relevant for programs targeting CNS receptors and kinases where stereochemistry influences target engagement and off-target selectivity.

Development of PI3Kα Inhibitors Using the (3-Methylpiperidin-4-yl)methyl Scaffold

For oncology-focused research groups developing PI3K pathway inhibitors, (3-methylpiperidin-4-yl)methanol serves as a precursor to the (3-methylpiperidin-4-yl)methylamine scaffold. The N-[(3-methylpiperidin-4-yl)methyl]methanesulfonamide derivative demonstrates sub-micromolar PI3Kα inhibitory activity (IC₅₀ = 0.8 μM), validating this scaffold for kinase inhibitor design [1]. This application scenario is suitable for hit-to-lead optimization campaigns seeking novel PI3Kα chemotypes with distinct IP positions.

NK1 Receptor Antagonist Lead Optimization with Reduced CYP3A4 Liability

Research programs developing NK1 receptor antagonists for chemotherapy-induced nausea and vomiting (CINV) can utilize (3-methylpiperidin-4-yl)methanol-derived intermediates. Patent US20160289206A1 documents the use of (3-methylpiperidin-4-yl)acetic acid ethyl ester in synthesizing NK1 antagonists that exhibit reduced CYP3A4 inhibition relative to aprepitant [1]. This application scenario is optimized for medicinal chemistry teams seeking to improve the drug-drug interaction profile of NK1-targeted therapeutics.

Monoamine Reuptake Inhibitor Scaffold Exploration with Enhanced Stereochemical Complexity

For CNS drug discovery programs targeting serotonin, dopamine, or norepinephrine transporters, (3-methylpiperidin-4-yl)methanol offers a stereochemically enriched 4-piperidinemethanol scaffold. The documented use of 4-piperidinemethanol cores in monoamine re-uptake inhibitor patents [1], combined with the additional stereocenter and methyl substituent present in this compound, provides an expanded chemical space for identifying novel re-uptake inhibitors with differentiated pharmacological and pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methylpiperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.